molecular formula C22H28N4O3S B11222034 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11222034
M. Wt: 428.5 g/mol
InChI Key: HBMPNAZFYCXCAD-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide likely involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Spirocyclization: The spirocyclic structure can be formed via intramolecular cyclization reactions, often requiring specific catalysts and reaction conditions.

    Functional Group Introduction: The methoxyethyl and carboxamide groups can be introduced through nucleophilic substitution and amidation reactions, respectively.

Industrial Production Methods

Industrial production would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalyst Selection: Choosing efficient catalysts to enhance reaction rates.

    Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions.

    Purification Techniques: Employing chromatography and recrystallization for product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the methoxyethyl group.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Oxidized derivatives of the thiadiazole ring or methoxyethyl group.

    Reduction Products: Reduced forms of the carboxamide moiety.

    Substitution Products: Substituted derivatives at various positions on the molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may serve as a catalyst or ligand in organic reactions.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in drug design.

    Biological Probes: It could be used as a probe to study biological pathways and interactions.

Industry

    Polymer Science: Possible use in the synthesis of polymers with unique characteristics.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.

    Catalytic Activity: It could facilitate chemical reactions by stabilizing transition states or intermediates.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2’-(2-hydroxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2’-(2-ethoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide

Uniqueness

  • Functional Groups : The presence of the methoxyethyl group distinguishes it from similar compounds.
  • Spirocyclic Structure : The specific spirocyclic arrangement may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C22H28N4O3S/c1-3-17-24-25-21(30-17)23-19(27)18-15-9-5-6-10-16(15)20(28)26(13-14-29-2)22(18)11-7-4-8-12-22/h5-6,9-10,18H,3-4,7-8,11-14H2,1-2H3,(H,23,25,27)

InChI Key

HBMPNAZFYCXCAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC

Origin of Product

United States

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